molecular formula C7H9NO<br>H2NC6H4OCH3<br>C7H9NO B1676023 m-Anisidine CAS No. 536-90-3

m-Anisidine

Cat. No.: B1676023
CAS No.: 536-90-3
M. Wt: 123.15 g/mol
InChI Key: NCBZRJODKRCREW-UHFFFAOYSA-N
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Description

m-Anisidine, also known as 3-methoxyaniline, is an organic compound with the molecular formula C7H9NO. It is a clear light yellow or amber-colored liquid, although commercial samples can appear brown due to air oxidation. This compound is one of three isomers of the methoxy-containing aniline derivative, with the other two being o-Anisidine (2-methoxyaniline) and p-Anisidine (4-methoxyaniline) .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Anisidine can be synthesized through the reduction of m-nitrophenol after methylation on the hydroxyl group. A typical procedure involves stirring and heating a mixture of m-nitroanisole, methanol, and concentrated hydrochloric acid to boiling. Iron filings are then added in small portions over an hour, followed by continued refluxing and stirring for an additional five hours. The mixture is made strongly alkaline with sodium hydroxide and steam-distilled. The distillate is extracted with ether, dried over anhydrous sodium sulfate, and distilled to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar reduction processes, often optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production on a larger scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-methoxyaniline
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InChI

InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3
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InChI Key

NCBZRJODKRCREW-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC(=C1)N
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Molecular Formula

C7H9NO, Array
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Related CAS

104350-19-8
Record name Benzenamine, 3-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID8024529
Record name 3-Methoxyaniline
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Molecular Weight

123.15 g/mol
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Physical Description

M-anisidine appears as pale yellow oily liquid or dark red liquid. (NTP, 1992), Light yellow liquid; [Merck Index] Dark red liquid; [Sigma-Aldrich MSDS], PALE YELLOW OILY LIQUID.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

greater than 235 °F (NTP, 1992), 126 °C (259 °F) - closed cup, >112 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble in carbon tetrachloride; soluble in ethanol, ethylene, acetone, benzene, Solubility in water, g/100ml at 20 °C: 2.05
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Density

1.096 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cm³
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Vapor Pressure

15.4 mmHg at 75 °F ; 21.8 mmHg at 115 °F; 32 mmHg at 144 °F (NTP, 1992), 0.07 [mmHg], 7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.31
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Color/Form

Pale yellow, oily liquid

CAS No.

536-90-3
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Melting Point

30 to 34 °F (NTP, 1992), -1 °C
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Synthesis routes and methods I

Procedure details

The advantageous effect of adding zinc chloride to an amination reaction was demonstrated in the amination reaction of 3-bromoanisole, the results of which are summarized in Table 10. When 3-bromoanisole was reacted under the standard lithium amide amination conditions, using lithium amide (10 eq.) in the presence of (CyPF-t-Bu)PdCl2 (1 mol %) in DME gave a complicated mixture of products was obtained (Table 10, Entry 1). When conducted in the presence of zinc chloride and TMEDA, however, the reaction could successfully gave the desired monoarylation product, 3-methoxyaniline, although at high concentrations N,N-dimethyl-3-methoxyaniline was formed in a significant amount as a by-product (Table 10, Entries 3 and 4). Under optimized conditions (Table 10, Entries 8 and 9), 3-methoxyaniline was formed selectively in good yield.
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Synthesis routes and methods II

Procedure details

m-acetylaminoaniline, m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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Synthesis routes and methods III

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or
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Synthesis routes and methods IV

Procedure details

The two derivatives that are not commercially available (2-amino-benzothiazol-5-ol and 2-amino-benzothiazol-7-ol) can be obtained by cyclization of 3-methoxyaniline with ammoniumthiocyanate followed by demethylation with boron tribromide as outlined in the scheme below:
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Synthesis routes and methods V

Procedure details

m-propionylaminoaniline, m-butyrylaminoaniline or m-benzoylaminoaniline;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Anisidine
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m-Anisidine
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m-Anisidine
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Reactant of Route 4
m-Anisidine
Reactant of Route 5
m-Anisidine
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m-Anisidine
Customer
Q & A

Q1: What is the molecular formula and weight of m-anisidine?

A1: The molecular formula of this compound is C₇H₉NO, and its molecular weight is 123.15 g/mol.

Q2: Are there spectroscopic techniques used to characterize this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. These include:

  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the amine (N-H) and methoxy (C-O) groups. [, , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure and environment of hydrogen and carbon atoms in this compound. [, ]
  • UV-Visible spectroscopy: This technique helps to characterize the electronic transitions within the molecule, particularly those associated with the aromatic ring and the amine group. [, ]
  • Raman Spectroscopy: Provides complementary information to IR spectroscopy regarding molecular vibrations and can be particularly useful for studying this compound adsorbed on surfaces. []

Q3: How does the position of the methoxy group (meta) influence this compound's properties compared to its isomers (o-anisidine and p-anisidine)?

A3: The meta position of the methoxy group in this compound affects its electronic properties and reactivity compared to its ortho and para isomers. For instance, studies on the surface-enhanced Raman scattering (SERS) spectra of anisidine isomers revealed that while o- and this compound adsorb on silver surfaces mainly through the nitrogen atom, p-anisidine predominantly interacts through its phenyl ring's π-system. This difference arises from the varying electron densities on the nitrogen, oxygen, and phenyl ring, influenced by the methoxy group's position and reflected in their Hammett σ values. []

Q4: Has this compound been explored for its catalytic properties?

A4: While not a catalyst itself, this compound serves as a starting material in synthesizing compounds with catalytic applications. For example, (2-formyl-3-hydroxyphenyl)dimethylsulfonium salt, synthesized from this compound, exhibited catalytic activity in the racemization of L-glutamic acid, although less active than other salicylaldehyde derivatives. []

Q5: Have computational chemistry methods been applied to study this compound?

A5: Yes, density functional theory (DFT) calculations have been used to study this compound. For instance, one study utilized DFT calculations to determine proton affinities for different protonation sites in this compound and its isomers. This helped in understanding the varying water cluster distributions observed in these compounds during a mass spectrometry study. []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research indicates that even subtle alterations to this compound's structure can significantly impact its biological activity.

    Q7: What is known about the toxicity of this compound?

    A7: While the provided research does not delve into the detailed toxicity profile of this compound, it is generally recognized as a potentially harmful substance.

    • Environmental Impact: Given its use in various industrial applications, understanding this compound's environmental fate and potential toxicity is crucial. Research on using baker's yeast (Saccharomyces cerevisiae) for this compound removal from aqueous solutions sheds light on its potential environmental risks and bioremediation strategies. []

    Q8: What analytical techniques are used to quantify this compound?

    A8: Several analytical methods are available for quantifying this compound:

    • High-performance liquid chromatography (HPLC): This technique allows separating and quantifying this compound from complex mixtures, often used to detect its presence in various materials. []

    Q9: What are the environmental concerns associated with this compound, and are there any strategies to mitigate its impact?

    A9: this compound, like many industrial chemicals, raises environmental concerns. Research explored using baker's yeast (Saccharomyces cerevisiae) as a biosorbent for removing this compound dye from aqueous solutions. [] This study provides valuable insight into the potential of utilizing biological agents for the bioremediation of this compound contamination.

    Q10: What tools and resources facilitate research on this compound?

    A10: Research on this compound leverages a range of tools and resources, including:

    • Software: Computational chemistry software packages, like Gaussian, enable researchers to perform DFT calculations to study this compound's electronic structure, reactivity, and interactions with other molecules. []
    • Analytical Instrumentation: Sophisticated analytical instruments, including HPLC, IR, NMR, and UV-Vis spectrometers, are essential for characterizing, quantifying, and studying the behavior of this compound. [, , , , , , ]

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.